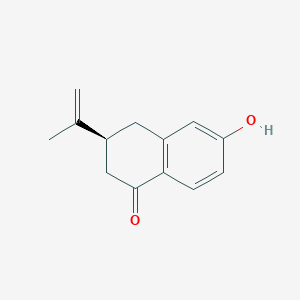
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one is a chiral organic compound with a unique structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one typically involves several steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Aplicaciones Científicas De Investigación
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-6-hydroxy-3-methylnaphthalen-1(2H)-one
- 3,4-Dihydro-6-hydroxy-3-ethylnaphthalen-1(2H)-one
- 3,4-Dihydro-6-hydroxy-3-propylnaphthalen-1(2H)-one
Uniqueness
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one is unique due to its chiral nature and the presence of the isopropenyl group, which can influence its reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(3S)-6-hydroxy-3-prop-1-en-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-8(2)9-5-10-6-11(14)3-4-12(10)13(15)7-9/h3-4,6,9,14H,1,5,7H2,2H3/t9-/m0/s1 |
Clave InChI |
SNQGUUAIGCZPGG-VIFPVBQESA-N |
SMILES isomérico |
CC(=C)[C@H]1CC2=C(C=CC(=C2)O)C(=O)C1 |
SMILES canónico |
CC(=C)C1CC2=C(C=CC(=C2)O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)


![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)





![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)

![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
